molecular formula C15H17FO3 B1367261 Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate CAS No. 80912-59-0

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

Cat. No. B1367261
CAS RN: 80912-59-0
M. Wt: 264.29 g/mol
InChI Key: BPSJDYPVWCKJBM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate, also known as EFPOCH, is a synthetic compound that is used in scientific research. It is a white, crystalline solid with a molecular weight of 254.2 g/mol and a melting point of 140°C. EFPOCH has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

1. Synthesis and Characterization

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate has been used in various synthesis and characterization studies. For instance, Sapnakumari et al. (2014) detailed the synthesis and crystal structure of a similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, characterized using techniques like FT-IR, thermogravimetric analysis, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

2. Chemopreventive Potential

In the field of medicinal chemistry, aromatic analogues of similar compounds have been synthesized as potential agents for the treatment of epithelial cancer and skin diseases. Dawson et al. (1983) explored aromatic retinoic acid analogues, replacing the phenyl ring with groups like 2-fluorophenyl and found these compounds exhibited activity in reversing keratinization in hamster tracheal organ culture (Dawson et al., 1983).

3. Catalytic Applications

The compound has been utilized in catalytic applications. Lv and Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions, demonstrating its versatility in synthesizing products like N-arylamides and aryl ethers (Lv & Bao, 2007).

4. Role in Polymer Chemistry

Pang et al. (2003) reported the oligomerization of a similar compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using horseradisch peroxidase as a catalyst. This highlights the compound's potential in polymer chemistry, especially in the synthesis of cross-linked polymers (Pang et al., 2003).

5. Molecular Docking Studies

The compound's derivatives have been used in molecular docking studies to explore potential pharmacological applications. For instance, Riadi et al. (2021) synthesized a derivative for cytotoxic activity evaluation against cancer cell lines and found it to be a potent inhibitor of VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-2-19-14(18)15(9-7-13(17)8-10-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJDYPVWCKJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511047
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

CAS RN

80912-59-0
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

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